molecular formula C21H20FN3O4 B2777462 1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide CAS No. 1209081-87-7

1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B2777462
CAS RN: 1209081-87-7
M. Wt: 397.406
InChI Key: UININGGLMZQDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O4 and its molecular weight is 397.406. The purity is usually 95%.
BenchChem offers high-quality 1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacology and Eating Disorders

Role of Orexin Receptors in Compulsive Food Consumption

Orexin receptors (OXRs) are implicated in modulating feeding, arousal, stress, and substance abuse. Research utilizing compounds with structural similarities to the specified compound has shown that selective antagonism at OX1R (one of the orexin receptors) may offer a novel pharmacological approach to treat binge eating and possibly other eating disorders with a compulsive component. This is demonstrated through the effects of SB-649868, a dual OX1/OX2R antagonist, which selectively reduced binge eating for highly palatable food without affecting standard food pellet intake in animal models, suggesting a major role for OX1R mechanisms in compulsive eating behaviors (Piccoli et al., 2012).

Materials Science

Development of Aromatic Polyamides

Aromatic polyamides exhibit remarkable properties such as high thermal stability and solubility in polar solvents. These materials, synthesized from multiring flexible dicarboxylic acids and aromatic diamines, have applications in high-performance polymers capable of forming tough and flexible films. Their synthesis and the inherent viscosities indicate potential applications in advanced materials requiring high thermal stability and mechanical flexibility (Hsiao & Yu, 1996).

Antimicrobial and Cytotoxic Activities

Synthesis and Antimicrobial Evaluation

The synthesis and characterization of compounds bearing the core structure of the specified compound have been explored for their potential antimicrobial activities. Research into various carboxamide derivatives has shown potent cytotoxicity against certain cancer cell lines, highlighting the therapeutic potential of these compounds in oncology and infectious diseases. These studies suggest that structural modifications can significantly impact the biological activity of such compounds, providing a pathway for the development of new therapeutic agents (Deady et al., 2005).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-24-8-9-29-18-7-4-15(11-17(18)21(24)28)23-20(27)13-10-19(26)25(12-13)16-5-2-14(22)3-6-16/h2-7,11,13H,8-10,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UININGGLMZQDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-oxopyrrolidine-3-carboxamide

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